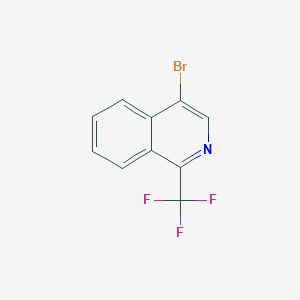
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a benzoate ester, a nitro group, and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by sulfonylation to add the methylsulfonyl group. Finally, esterification with ethanol yields the desired ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale nitration and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Reduction of the nitro group: yields an amino derivative.
Substitution reactions: can produce a variety of functionalized benzoate esters depending on the nucleophile used.
科学的研究の応用
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate exerts its effects depends on its specific application. In biological systems, the nitro group can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, making it more effective in various applications.
類似化合物との比較
Ethyl 4-methyl-3-(methylsulfonyl)-benzoate: Lacks the nitro group, which may reduce its reactivity.
Ethyl 4-methyl-5-nitrobenzoate: Lacks the methylsulfonyl group, which may affect its solubility and stability.
Methyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its reactivity and physical properties.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both the nitro and methylsulfonyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
52317-31-4 |
|---|---|
分子式 |
C11H13NO6S |
分子量 |
287.29 g/mol |
IUPAC名 |
ethyl 4-methyl-3-methylsulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C11H13NO6S/c1-4-18-11(13)8-5-9(12(14)15)7(2)10(6-8)19(3,16)17/h5-6H,4H2,1-3H3 |
InChIキー |
QSQZFJCIEFANLL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


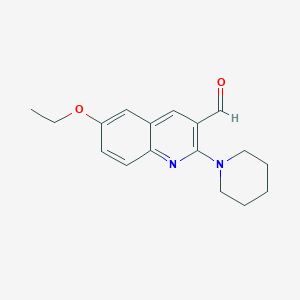
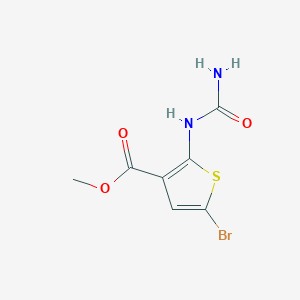
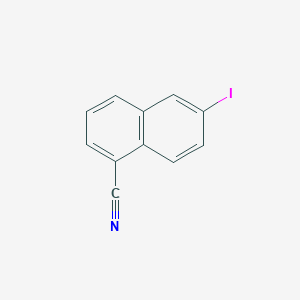




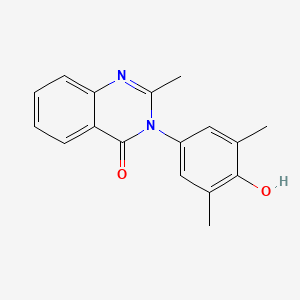
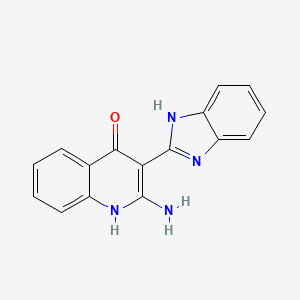
![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)
